REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[C:5]([CH3:11])[C:4]=1[OH:12])=[O:2].P([O-])(O)(O)=[O:14].[Na+].Cl([O-])=O.[Na+].C(=O)([O-])[O-].[Na+].[Na+]>CS(C)=O>[C:7]([C:6]1[CH:9]=[CH:10][C:3]([C:1]([OH:14])=[O:2])=[C:4]([OH:12])[C:5]=1[CH3:11])#[N:8] |f:1.2,3.4,5.6.7|
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Name
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4-formyl-3-hydroxy-2-methylbenzonitrile
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Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
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C(=O)C1=C(C(=C(C#N)C=C1)C)O
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Name
|
|
Quantity
|
7.26 g
|
Type
|
reactant
|
Smiles
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P(=O)(O)(O)[O-].[Na+]
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Name
|
|
Quantity
|
21 mL
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Type
|
solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
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Cl(=O)[O-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
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Control Type
|
UNSPECIFIED
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Setpoint
|
17 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at 17° C. for 16 hr
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with tert-butyl methyl ether
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Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C(=C(C(=O)O)C=C1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |